

# Measuring 11β-HSD1 Inhibition with BI 187004: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

 $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol within tissues.[1][2][3][4][5][6] This localized regulation of cortisol levels plays a significant role in various physiological and pathophysiological processes, including obesity, metabolic syndrome, and type 2 diabetes.[2][7] Elevated  $11\beta$ -HSD1 activity in adipose tissue and the liver is associated with these conditions, making it a compelling therapeutic target.[8][9]

BI 187004 is a potent and selective inhibitor of  $11\beta$ -HSD1.[10][11][12] This document provides detailed application notes and protocols for measuring the inhibition of  $11\beta$ -HSD1 by BI 187004, summarizing key quantitative data from clinical studies and outlining the methodologies for crucial experiments.

### **Quantitative Data Summary**

The inhibitory effects of **BI 187004** on  $11\beta$ -HSD1 have been quantified in clinical trials, primarily by assessing enzyme activity in the liver (indirectly via urinary steroid metabolites) and directly in subcutaneous adipose tissue.





Table 1: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue by BI 187004 (Single Dose)[3][11][13]

| BI 187004 Dose | Median Inhibition (10 hours post-dose) | Median Inhibition (24 hours post-dose) |
|----------------|----------------------------------------|----------------------------------------|
| 10 mg          | 86.8%                                  | 59.4%                                  |
| 360 mg         | 99.5%                                  | 98.6%                                  |

Table 2: Inhibition of  $11\beta$ -HSD1 in Subcutaneous Adipose Tissue by BI 187004 (Multiple Doses over 14

days)[14][15][16]

| BI 187004 Dose | Median Inhibition<br>(Immediately after 2nd<br>dose) | Median Inhibition (24 hours after last dose) |
|----------------|------------------------------------------------------|----------------------------------------------|
| 10 mg          | 87.9%                                                | 73.8%                                        |
| 360 mg         | 99.4%                                                | 97.5%                                        |

Table 3: Pharmacokinetic Parameters of BI 187004

(Single Dose)[3][11]

| Parameter                                          | 5 mg Dose  | 160 mg Dose |
|----------------------------------------------------|------------|-------------|
| Geometric Mean Apparent<br>Terminal Half-life (t½) | 33.5 hours | 14.5 hours  |
| Renal Excretion                                    | Low (3-5%) | Low (3-5%)  |

# Signaling Pathway and Experimental Workflow 11β-HSD1 Signaling Pathway

The following diagram illustrates the role of  $11\beta$ -HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.





Click to download full resolution via product page

Caption: 11β-HSD1 converts cortisone to cortisol, which activates the glucocorticoid receptor.

## Experimental Workflow for Measuring 11β-HSD1 Inhibition

This diagram outlines the general workflow for a clinical study assessing the efficacy of an  $11\beta$ -HSD1 inhibitor like **BI 187004**.





Click to download full resolution via product page

Caption: Clinical trial workflow for assessing BI 187004 efficacy.

### **Experimental Protocols**

# Protocol 1: Assessment of Liver 11 $\beta$ -HSD1 Inhibition via Urinary Steroid Metabolite Ratio



This protocol describes a non-invasive method to assess liver 11β-HSD1 activity by measuring the ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol (allo-THF) to tetrahydrocortisone (THE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12][13]

- 1. Materials and Reagents:
- 24-hour urine collection containers
- Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB)
- Methanol, ethyl acetate, hexane, acetone (HPLC grade)
- Formic acid
- Deionized water
- Internal standards (e.g., cortisol-d4)
- Reference standards for THF, allo-THF, and THE
- LC-MS/MS system with an electrospray ionization (ESI) source
- 2. Sample Preparation (Solid-Phase Extraction):
- Record the total volume of the 24-hour urine collection.
- Centrifuge an aliquot of urine to remove particulates.
- Take 1 mL of the supernatant for extraction.
- Add the internal standard (e.g., cortisol-d4) to the urine sample.
- Precondition the SPE cartridge with methanol followed by deionized water.
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge sequentially with water, an acetone/water mixture, and hexane to remove interfering substances.



- Elute the steroids from the cartridge using methanol or ethyl acetate.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Chromatographic Separation:
  - Use a C8 or C18 reversed-phase column.
  - Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid.
  - Optimize the gradient to achieve baseline separation of THF, allo-THF, and THE.
- Mass Spectrometric Detection:
  - Operate the mass spectrometer in negative or positive ion mode with electrospray ionization.
  - Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for THF, allo-THF, THE, and the internal standard.
  - Generate a calibration curve using the reference standards to quantify the concentrations of the analytes in the urine samples.
- 4. Data Analysis:
- Calculate the concentrations of THF, allo-THF, and THE in the urine samples.
- Determine the urinary (THF + allo-THF)/THE ratio.
- Compare the post-dose ratios to the baseline ratios to calculate the percentage inhibition of liver 11β-HSD1 activity.



# Protocol 2: Ex Vivo Measurement of 11β-HSD1 Inhibition in Human Subcutaneous Adipose Tissue Biopsies

This protocol details the direct measurement of  $11\beta$ -HSD1 activity in adipose tissue biopsies by quantifying the conversion of a substrate (e.g., radiolabeled cortisone) to its product (cortisol). [7][9][14]

- 1. Materials and Reagents:
- Subcutaneous adipose tissue biopsy samples
- Krebs buffer or phosphate buffer (pH 7.4)
- [3H]-cortisone (or other suitable labeled substrate)
- Unlabeled cortisone
- NADPH (cofactor)
- Ethyl acetate (for extraction)
- Scintillation fluid and counter (if using radiolabeled substrate)
- HPLC system with a suitable detector (UV or scintillation) or LC-MS/MS system
- Homogenizer
- 2. Adipose Tissue Processing:
- Obtain subcutaneous adipose tissue biopsies and immediately place them on ice.
- Thaw frozen samples on ice if necessary.
- Homogenize a known weight of the adipose tissue in ice-cold buffer.
- Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford).



#### 3. Enzymatic Assay:

- In a reaction tube, combine the adipose tissue homogenate (a specific amount of protein, e.g., 200-750 μg) with the buffer.
- Add NADPH to the reaction mixture.
- Initiate the reaction by adding a mixture of [3H]-cortisone and unlabeled cortisone.
- Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 1-30 hours, linearity should be established).
- Stop the reaction by adding a quenching solvent like ethyl acetate.
- 4. Product Quantification:
- Extract the steroids from the reaction mixture using ethyl acetate.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in a suitable solvent.
- Separate cortisone and cortisol using HPLC.
- Quantify the amount of [3H]-cortisol formed using a scintillation counter connected to the HPLC or by collecting fractions.
- Alternatively, use LC-MS/MS for the separation and quantification of unlabeled cortisone and cortisol.
- 5. Data Analysis:
- Calculate the rate of cortisol formation (pmol/mg protein/min).
- The percentage of 11β-HSD1 inhibition in samples from subjects treated with **BI 187004** is calculated by comparing the enzyme activity to that in samples from the placebo group or to the baseline activity of the same subject.



Inhibition (%) = [1 - (Activity with Inhibitor / Activity without Inhibitor)] x 100

#### Conclusion

**BI 187004** is a potent inhibitor of 11β-HSD1, demonstrating significant and sustained target engagement in both liver and adipose tissue.[3][11][15][16] The protocols outlined in this document provide robust and validated methods for quantifying the inhibitory activity of **BI 187004** and other potential 11β-HSD1 inhibitors. These assays are essential tools for preclinical and clinical research in the development of therapies targeting glucocorticoid metabolism for metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The cortisol-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 in skeletal muscle in the pathogenesis of the metabolic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in Expression, Content, and Activity of 11β-HSD1 in Adipose Tissue between Obese Men and Women PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]







- 10. Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Adipose Tissue 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo-Irreversible Enzyme Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring 11β-HSD1 Inhibition with BI 187004: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8729569#measuring-11-hsd1-inhibition-with-bi-187004]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com